cyclo-[-Arg-Gly-Asp-Amp28-]
Description
The compound cyclo-[-Arg-Gly-Asp-Amp28-] is a synthetic cyclic peptide containing the canonical Arg-Gly-Asp (RGD) motif, a tripeptide sequence critical for integrin-mediated cell adhesion and signaling. While the exact structure of "Amp28" remains undefined in the provided evidence, analogous RGD cyclopeptides, such as cyclo-[Arg-Gly-Asp-D-Phe-Val] (molecular formula: C₂₆H₃₈N₈O₇; molecular weight: 574.64 g/mol ), highlight key structural features. These compounds typically incorporate D-configured amino acids (e.g., D-Phe) or non-natural residues (e.g., β-ACPC) to enhance conformational rigidity, proteolytic stability, and integrin-binding specificity .
RGD cyclopeptides are designed to mimic extracellular matrix proteins like fibronectin and vitronectin, which bind integrins (e.g., αvβ3, α5β1) to regulate angiogenesis, tumor metastasis, and platelet aggregation . For instance, cyclo-[Arg-Gly-Asp-D-Phe-Lys(Cys)] (molecular weight: 706.83 g/mol) exhibits antitumor activity by targeting α2β1 integrin, inhibiting cell proliferation and angiogenesis .
Properties
Molecular Formula |
C17H28N8O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(1R,4S,10S,13R)-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid |
InChI |
InChI=1S/C17H28N8O6/c18-17(19)20-3-1-2-9-14(29)22-7-12(26)24-11(5-13(27)28)16(31)23-8-4-10(21-6-8)15(30)25-9/h8-11,21H,1-7H2,(H,22,29)(H,23,31)(H,24,26)(H,25,30)(H,27,28)(H4,18,19,20)/t8-,9+,10-,11+/m1/s1 |
InChI Key |
RLABYQGJZRFBJA-YTWAJWBKSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
C1C2CNC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares cyclo-[-Arg-Gly-Asp-Amp28-] with structurally related RGD cyclopeptides and non-RGD cyclic dipeptides (DKPs):
Key Differentiators
Integrin Specificity: RGD cyclopeptides like cyclo-[-Arg-Gly-Asp-Amp28-] and Cilengitide bind αvβ3 integrin with nanomolar affinity, whereas DKPs (e.g., cyclo-(L-Pro-L-Phe)) lack RGD motifs and exhibit unrelated bioactivities (e.g., antimicrobial) . Selectivity varies: cyclo-[Arg-Gly-Asp-β-ACPC-Val] shows 12–73× selectivity for αvβ3 over α5β1, whereas Cilengitide targets both integrins .
Structural Modifications: D-amino acids (e.g., D-Phe) in RGD cyclopeptides confer resistance to proteolysis compared to linear analogs like snake venom disintegrins (e.g., GBV-Ⅳ4, IC₅₀ = 0.3–0.5 μg/mL ). β-ACPC (cis-2-amino-1-cyclopentanecarboxy) in cyclo-[Arg-Gly-Asp-β-ACPC-Val] stabilizes the bioactive conformation, improving binding kinetics .
Biological Sources: RGD cyclopeptides are predominantly synthetic or derived from venom (e.g., GBV-Ⅳ4 ), while DKPs like cyclo-(Pro-Tyr) are isolated from marine sponges and actinobacteria .
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